N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE
Overview
Description
N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE is a chemical compound with the molecular formula C21H20N2O3 and a molecular weight of 348.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE typically involves the reaction of 2-naphthalenecarboxylic acid with N-[2-(2-aminophenyl)ethyl]-acetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar structure but with a different substitution pattern on the naphthalene ring.
N-[2-(2-Acetylamino)phenyl]ethyl]-4-[4-(diethylamino)-2-hydroxyphenyl]acetamide: Contains additional functional groups and different substitution patterns.
Uniqueness
N-(2-ACETAMIDOPHENETHYL)-1-HYDROXY-2-NAPHTHAMIDE is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-acetamidophenyl)ethyl]-1-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(24)23-19-9-5-3-7-16(19)12-13-22-21(26)18-11-10-15-6-2-4-8-17(15)20(18)25/h2-11,25H,12-13H2,1H3,(H,22,26)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJTZUJURZMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CCNC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063742 | |
Record name | 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5254-41-1 | |
Record name | N-[2-[2-(Acetylamino)phenyl]ethyl]-1-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5254-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxamide, N-(2-(2-(acetylamino)phenyl)ethyl)-1-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxynaphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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